1-(3-Nitrophenyl)-1H-tetrazole
Overview
Description
Scientific Research Applications
Corrosion Inhibition
1-(4-Nitrophenyl)-5-amino-1H-tetrazole, a closely related compound, has been shown to inhibit the corrosion of 316L stainless steel in sulfuric acid, suggesting potential applications in materials protection and industrial maintenance. This compound forms a protective layer on the metal surface, hindering acid attack and modifying the anodic dissolution process. Its efficiency was confirmed through potentiodynamic polarization and electrochemical impedance spectroscopy, and its adsorption on the metal surface follows the Langmuir adsorption model (Ehsani et al., 2014).
Thermal Decomposition Studies
Phenyl tetrazoles, including 1-(4-nitrophenyl)-1H-tetrazole, have been investigated for their thermal decomposition properties. These compounds undergo exothermic decomposition at specific temperatures, with the release of nitrogen and isonitrile as decomposition products. Such studies are crucial in understanding the stability and potential applications of these compounds in various temperature-sensitive environments (Yılmaz et al., 2015).
Catalytic Applications
Tetrazoles, including derivatives like 1-(4-nitrophenyl)-1H-tetrazole, have shown potential in catalyzing specific reactions, such as ester hydrolysis at neutral pH. Modifications in the tetrazole structure, such as inserting a heteroatom in the side chain, significantly impact their catalytic efficiency. These findings open avenues for the use of tetrazoles in various biochemical and industrial processes (Bhattacharya & Vemula, 2005).
Cytochemical Applications
Particularly in the field of histology, tetrazole derivatives have been used for cytochemical demonstrations, such as visualizing enzymatic activity in tissue sections. This indicates a potential for using 1-(3-Nitrophenyl)-1H-tetrazole in diagnostic and research contexts where enzyme visualization is critical (Nachlas et al., 1957).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of derivatives of 1-(4-nitrophenyl)-1H-tetrazole reveal insights into their molecular structure and potential applications. Understanding the molecular structure is key to exploring new applications in materials science and pharmacology (Lyakhov et al., 2008).
Pharmaceutical Applications
While direct applications in pharmaceuticals were not found in the search, closely related tetrazole compounds have been studied for their potential as antitubercular agents. This suggests that this compound could be explored for similar medical applications, given the structural similarities and bioactive properties of tetrazoles (Karabanovich et al., 2015).
Future Directions
Properties
IUPAC Name |
1-(3-nitrophenyl)tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)7-3-1-2-6(4-7)11-5-8-9-10-11/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGJMZVYYVWKOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356622 | |
Record name | 1-(3-NITROPHENYL)-1H-TETRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14213-10-6 | |
Record name | 1-(3-Nitrophenyl)-1H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14213-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-NITROPHENYL)-1H-TETRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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